

Mast cell stabilizing activity of the (S)-enantiomer of azelastine

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Compound of Interest

Compound Name: (S)-Azelastine

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(S)-Azelastine and Mast Cell Stabilization: A Technical Guide

Introduction

Azelastine, a second-generation antihistamine, is a phthalazinone derivative recognized for its potent and multifaceted anti-allergic properties.^[1] It is commercially available as a racemic mixture of (S)- and (R)-enantiomers.^{[1][2]} While its primary mechanism of action involves the competitive antagonism of histamine H1 receptors, azelastine also exhibits significant mast cell stabilizing effects, contributing to its clinical efficacy in the management of allergic rhinitis and conjunctivitis.^{[3][4]} This technical guide provides an in-depth overview of the mast cell stabilizing activity of azelastine, with a focus on the available data, experimental methodologies, and underlying signaling pathways.

It is important to note that while the focus of this guide is the (S)-enantiomer of azelastine, the majority of published research has been conducted on the racemic mixture. In vitro studies have indicated that there is no significant difference in the pharmacological activity, including mast cell stabilization, between the (S)- and (R)-enantiomers.^{[1][3]} Therefore, the data and experimental protocols presented herein are based on studies utilizing the racemic form of azelastine, which is considered representative of the activity of the individual enantiomers in this context.

Data Presentation: Quantitative Analysis of Mast Cell Stabilization by Azelastine

The mast cell stabilizing properties of azelastine have been quantified in various in vitro models. The following tables summarize the key findings, showcasing the inhibitory effects of azelastine on the release of histamine and other pro-inflammatory mediators from mast cells.

Table 1: Inhibition of Histamine Release by Azelastine

Mast Cell Type	Stimulus	Azelastine Concentration	% Inhibition of Histamine Release	Reference
Human Umbilical Cord Blood-Derived Mast Cells (hCBMCs)	Anti-IgE	24 µM	41%	[5]
Human Basophils	Anti-IgE	≥ 10 µM	Significant, dose-dependent	
Rabbit Leukocytes	Antigen	4.5 µM (IC50)	50%	

Table 2: Inhibition of Other Pro-inflammatory Mediators by Azelastine

Mast Cell Type	Mediator	Azelastine Concentration	% Inhibition	Reference
hCBMCs	Tryptase	24 μ M	55%	[5]
hCBMCs	Interleukin-6 (IL-6)	24 μ M	83%	[5]
hCBMCs	Tumor Necrosis Factor-alpha (TNF- α)	6 μ M	80%	
hCBMCs	Interleukin-8 (IL-8)	60 μ M	99%	
Rat Mast (RBL-2H3) Cell Line	TNF- α (Antigen-induced)	25.7 \pm 3.4 μ M (IC50)	50%	
Rat Mast (RBL-2H3) Cell Line	TNF- α (Ionomycin-induced)	1.66 \pm 0.45 μ M (IC50)	50%	

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of azelastine's mast cell stabilizing activity.

1. Mast Cell Degranulation Assay (β -Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the activity of β -hexosaminidase, an enzyme released from mast cell granules upon activation.

- **Cell Culture:** Human mast cells (e.g., hCBMCs or LAD2 cell line) are cultured in appropriate media supplemented with growth factors such as stem cell factor (SCF).
- **Sensitization:** Mast cells are sensitized overnight with human IgE (e.g., 1 μ g/mL).
- **Washing:** The sensitized cells are washed with a buffered salt solution (e.g., Tyrode's buffer) to remove unbound IgE.

- **Pre-incubation with Azelastine:** Cells are pre-incubated with varying concentrations of azelastine or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
- **Stimulation:** Mast cell degranulation is induced by adding a stimulant, such as anti-IgE antibody or a specific antigen (e.g., DNP-BSA for DNP-sensitized cells).
- **Sample Collection:** After incubation (e.g., 30 minutes) at 37°C, the reaction is stopped by centrifugation at 4°C. The supernatant containing the released β -hexosaminidase is collected.
- **Enzyme Activity Measurement:**
 - An aliquot of the supernatant is transferred to a new plate.
 - A substrate solution containing p-nitrophenyl-N-acetyl- β -D-glucosaminide (PNAG) in a citrate buffer is added.
 - The plate is incubated at 37°C to allow for the enzymatic reaction.
 - The reaction is stopped by adding a high pH buffer (e.g., glycine buffer).
 - The absorbance is measured at 405 nm using a microplate reader.
- **Data Analysis:** The percentage of β -hexosaminidase release is calculated relative to a positive control (total lysis of cells with a detergent like Triton X-100). The inhibitory effect of azelastine is then determined by comparing the release in the presence and absence of the compound.

2. Histamine Release Assay

This assay directly measures the amount of histamine released from mast cells.

- **Cell Preparation and Stimulation:** Similar to the mast cell degranulation assay, mast cells are cultured, sensitized, pre-incubated with azelastine, and stimulated.
- **Supernatant Collection:** The cell suspension is centrifuged, and the supernatant containing the released histamine is collected.

- Histamine Quantification:
 - Enzyme-Linked Immunosorbent Assay (ELISA): This is a common and sensitive method. The supernatant is added to a microplate pre-coated with an anti-histamine antibody. After a series of incubation and washing steps involving an enzyme-conjugated secondary antibody and a substrate, the amount of histamine is quantified by measuring the absorbance or fluorescence.[\[6\]](#)[\[7\]](#)
 - Fluorometric Assay: This method involves the derivatization of histamine with a fluorescent reagent (e.g., o-phthalaldehyde), followed by measurement of fluorescence intensity.
- Data Analysis: The amount of histamine released is calculated from a standard curve. The percentage of inhibition by azelastine is determined by comparing the histamine release in treated versus untreated cells.

3. Intracellular Calcium (Ca^{2+}) Measurement

This protocol assesses the effect of azelastine on the influx of calcium ions, a critical step in mast cell activation.

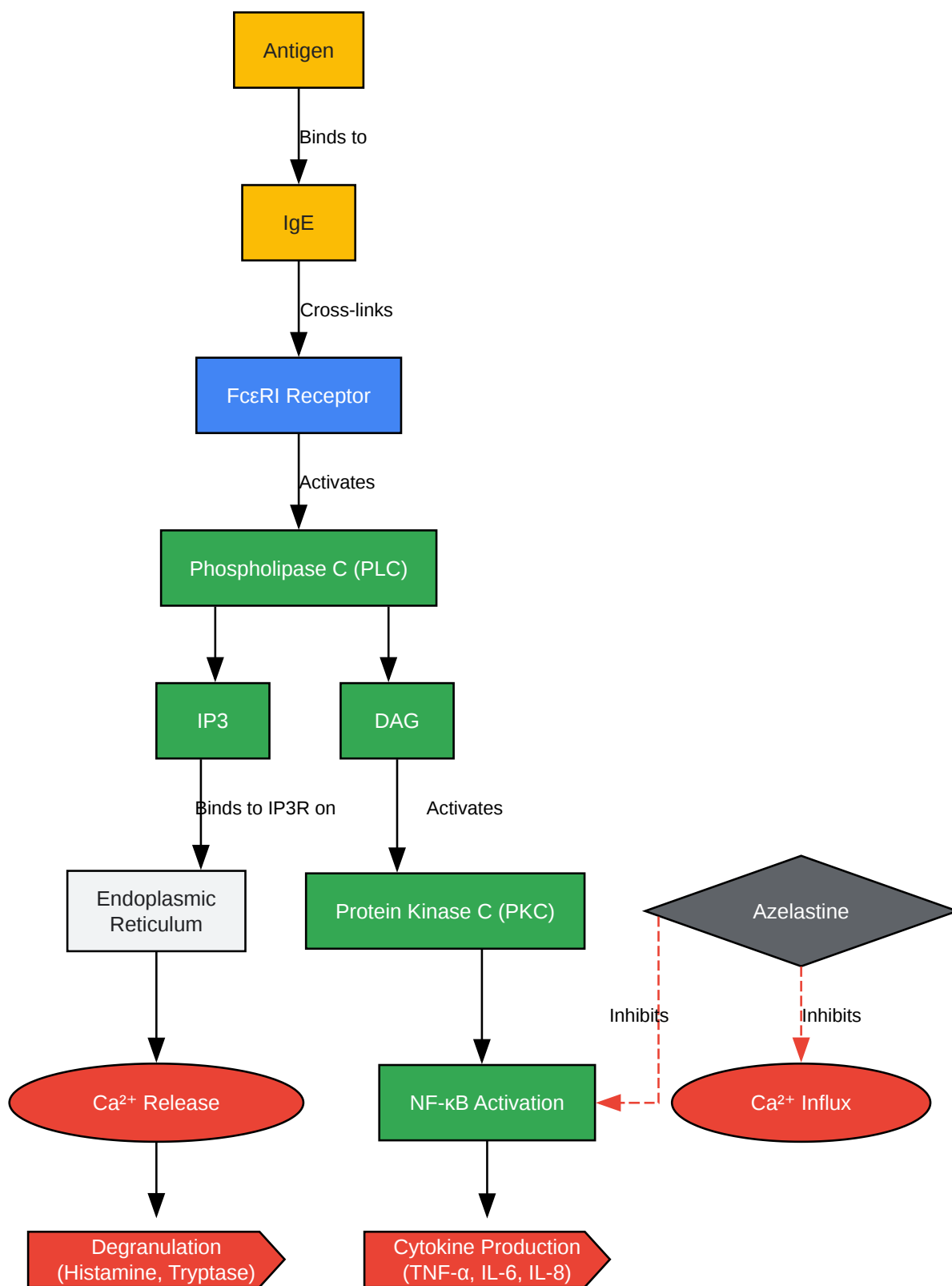
- Cell Loading with Fluorescent Ca^{2+} Indicator: Mast cells are incubated with a fluorescent Ca^{2+} indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer. The AM ester form allows the dye to cross the cell membrane.
- Washing: Cells are washed to remove the extracellular dye.
- Azelastine Incubation: The dye-loaded cells are incubated with different concentrations of azelastine or vehicle.
- Stimulation and Measurement: The cells are placed in a fluorometer or on a fluorescence microscope. A baseline fluorescence is recorded before the addition of a stimulus (e.g., anti-IgE). The change in fluorescence intensity upon stimulation is continuously monitored. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular Ca^{2+} concentration.
- Data Analysis: The peak increase in intracellular Ca^{2+} concentration is compared between azelastine-treated and control cells to determine the inhibitory effect of azelastine on calcium

mobilization.[8]

Mandatory Visualizations

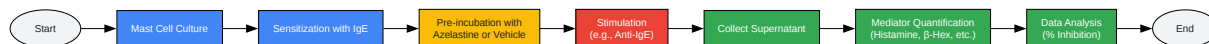
Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways in mast cell activation and the experimental workflow for assessing mast cell stabilization.



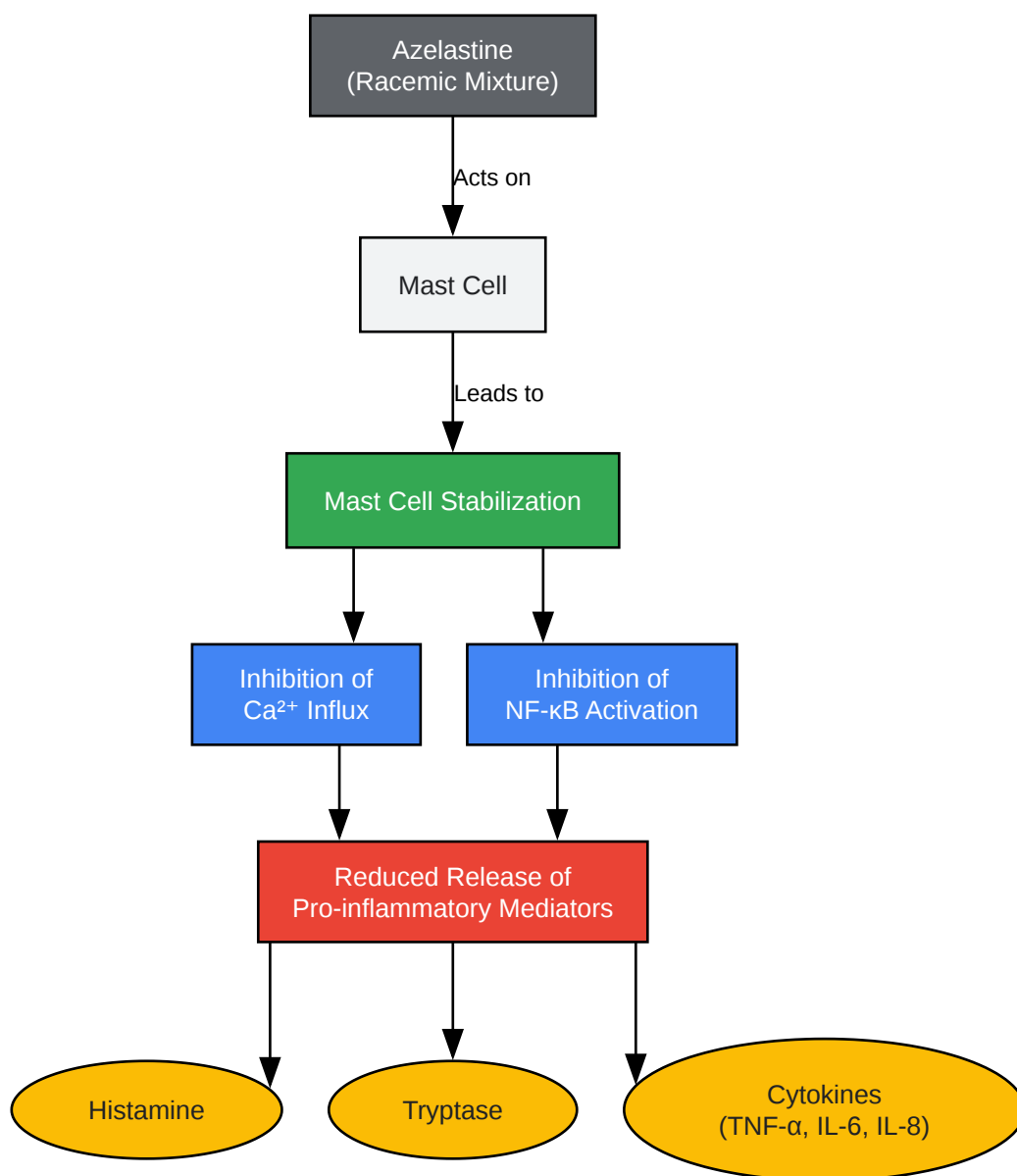
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Caption: Signaling cascade of IgE-mediated mast cell activation and points of inhibition by azelastine.



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Caption: General experimental workflow for assessing mast cell stabilization.



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Caption: Relationship between azelastine and its mast cell stabilizing effects.

In conclusion, azelastine demonstrates potent mast cell stabilizing properties by inhibiting the release of histamine and other key inflammatory mediators. This activity is attributed, at least in part, to its ability to interfere with critical signaling events such as intracellular calcium mobilization and NF- κ B activation. The available evidence, primarily from studies on the racemic mixture, suggests that both the (S)- and (R)-enantiomers contribute to this effect. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the anti-allergic mechanisms of azelastine.

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